3-methyl-N-[(oxolan-3-yl)methyl]-1,2-oxazole-5-carboxamide

Fragment-based drug discovery Antiviral target engagement Stereochemical selectivity

Fragment-based screening often suffers from ambiguous stereochemistry. This compound solves that by providing both enantiomers with validated, distinct binding modes. Key outcomes for your research: (1) (R)-enantiomer binds Coxsackievirus A16 2A protease (RSCC 0.779) for enterovirus inhibitor design; (2) (S)-enantiomer binds Arabidopsis FatA thioesterase (RSCC 0.974) for plant oil biosynthesis modulation; (3) public NMR QC data (BMRB bmse011030) ensures batch-to-batch reliability. Both enantiomers are in stock for immediate global shipping, enabling direct stereochemical comparison.

Molecular Formula C10H14N2O3
Molecular Weight 210.233
CAS No. 1223482-48-1
Cat. No. B2902593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-[(oxolan-3-yl)methyl]-1,2-oxazole-5-carboxamide
CAS1223482-48-1
Molecular FormulaC10H14N2O3
Molecular Weight210.233
Structural Identifiers
SMILESCC1=NOC(=C1)C(=O)NCC2CCOC2
InChIInChI=1S/C10H14N2O3/c1-7-4-9(15-12-7)10(13)11-5-8-2-3-14-6-8/h4,8H,2-3,5-6H2,1H3,(H,11,13)
InChIKeyVMYFKAZPRAZUQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-N-[(oxolan-3-yl)methyl]-1,2-oxazole-5-carboxamide (CAS 1223482-48-1) – Fragment‑Hit Chemical Profile for Targeted Procurement


3‑methyl‑N‑[(oxolan‑3‑yl)methyl]‑1,2‑oxazole‑5‑carboxamide is a small‑molecule isoxazole‑5‑carboxamide fragment (MW 210.23 g/mol, AlogP 1.29) that has been validated in crystallographic fragment screens against two distinct protein targets: Coxsackievirus A16 2A protease [1] and Arabidopsis thaliana FatA thioesterase [2]. The compound exists as two enantiomers, both of which have been structurally characterized in complex with their respective targets, providing a rare opportunity for stereochemical comparison in fragment‑based drug discovery.

Why Generic Isoxazole‑5‑carboxamide Substitution Fails for 3‑Methyl‑N‑[(oxolan‑3‑yl)methyl]-1,2‑oxazole‑5‑carboxamide (CAS 1223482-48-1)


Simply substituting a generic isoxazole‑5‑carboxamide fragment will not recapitulate the unique stereochemical targeting observed with this compound. The (R)‑enantiomer selectively engages the active site of Coxsackievirus A16 2A protease, while the (S)‑enantiomer binds Arabidopsis FatA thioesterase, demonstrating that both the oxolane ring stereochemistry and the 3‑methyl substitution on the isoxazole core are critical for differential protein recognition [1][2]. In‑class analogs lacking the oxolan‑3‑ylmethylamine moiety or bearing alternative heterocycles have not been reported to exhibit this dual‑target, enantiomer‑dependent binding profile, and therefore cannot serve as direct replacements in structure‑based design campaigns.

Quantitative Differentiation Evidence for 3‑Methyl‑N‑[(oxolan‑3‑yl)methyl]-1,2‑oxazole‑5‑carboxamide (CAS 1223482-48-1) Versus Closest Analogs


Stereochemistry‑Driven Target Selectivity: (R)‑Enantiomer Engages Coxsackievirus 2A Protease, (S)‑Enantiomer Binds FatA Thioesterase

The (R)‑enantiomer of the compound (PDB ligand A1AM0) binds Coxsackievirus A16 2A protease with a real‑space correlation coefficient (RSCC) of 0.779, while the (S)‑enantiomer (PDB ligand A1BMW) binds Arabidopsis FatA thioesterase with a substantially higher RSCC of 0.974 [1][2]. The RSCC difference of 0.195 indicates a markedly better fit of the (S)‑enantiomer to its target electron density, suggesting stereochemistry‑dependent target preference that is not observed with non‑chiral isoxazole‑5‑carboxamide fragments.

Fragment-based drug discovery Antiviral target engagement Stereochemical selectivity

Physicochemical Property Comparison Against Rule‑of‑Three Fragment Benchmarks

The compound exhibits AlogP 1.29 and topological polar surface area (TPSA) 90.65 Ų . While AlogP is well within the fragment‑optimized range (<3), the TPSA exceeds the typical Rule‑of‑Three threshold of 60 Ų, distinguishing it from many common fragment hits that prioritize low polarity. This higher TPSA may contribute to improved aqueous solubility and reduced off‑target binding compared to more lipophilic isoxazole‑5‑carboxamide analogs bearing, for example, phenyl or cyclohexyl substituents [1].

Fragment physicochemical properties Drug-likeness Fragment library selection

NMR Quality Control Validation for Fragment Library Integrity

The compound has been included in the Biological Magnetic Resonance Bank (BMRB) entry bmse011030 as part of NMR quality control of fragment libraries for screening [1]. The ¹H and ¹³C NMR data confirm the chemical identity and purity of the compound. In contrast, many commercially available fragment analogs lack publicly accessible NMR QC data, making it difficult for procurement teams to verify structural integrity prior to screening.

Fragment library QC NMR validation Structural integrity

Recommended Application Scenarios for 3‑Methyl‑N‑[(oxolan‑3‑yl)methyl]-1,2‑oxazole‑5‑carboxamide (CAS 1223482-48-1) Based on Quantitative Evidence


Structure‑Based Design of Broad‑Spectrum Antienteroviral Agents Targeting 2A Protease

The (R)‑enantiomer has been crystallographically validated to bind the active site of Coxsackievirus A16 2A protease with a real‑space correlation coefficient of 0.779 [1]. This provides a high‑confidence starting point for fragment growing and merging strategies aimed at developing broad‑spectrum enterovirus inhibitors.

Plant Thioesterase (FatA) Inhibitor Development for Agrochemical Research

The (S)‑enantiomer binds Arabidopsis thaliana FatA thioesterase with an excellent RSCC of 0.974 [2], indicating a well‑defined binding pose. This makes the compound a valuable tool for structure‑guided design of FatA inhibitors with potential applications in plant oil biosynthesis modulation.

Stereochemical Selectivity Studies in Fragment‑Based Drug Discovery

The availability of both enantiomers with distinct target‑binding profiles enables direct comparison of stereochemistry‑driven selectivity. Researchers can use this compound pair to investigate the impact of chirality on fragment binding, which is rarely possible with achiral fragment libraries.

Fragment Library Benchmarking and QC Standard

The publicly accessible NMR QC data (BMRB bmse011030) and validated crystallographic binding modes make this compound suitable as a benchmark standard for evaluating the quality of commercial fragment libraries or for calibrating high‑throughput crystallographic screening workflows [3].

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